Cas no 1374829-43-2 (2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide)
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- WJDDVKQDZUPKRU-UHFFFAOYSA-N
- 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
- MFCD23161798
- 2-Methyl-2-(3-methyl-4-nitro-1-pyrazolyl)propanamide
- DA-25942
- ZEC82943
- PB40463
- SY127824
- AS-70225
- SCHEMBL4561198
- W13585
- 1374829-43-2
- CS-0037212
- 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide
- AKOS037646677
-
- MDL: MFCD23161798
- Inchi: 1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13)
- InChI Key: WJDDVKQDZUPKRU-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)N1C=C(C(C)=N1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 212.09094026g/mol
- Monoisotopic Mass: 212.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- XLogP3: 0.1
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1006308-100mg |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 100mg |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006308-250MG |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 250mg |
$385 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006308-500MG |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 500mg |
$645 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006308-1G |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 1g |
$965 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006308-5G |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 5g |
$2905 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006308-10G |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide |
1374829-43-2 | 97% | 10g |
$4210 | 2023-09-03 | |
| Chemenu | CM414190-250mg |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide |
1374829-43-2 | 95%+ | 250mg |
$374 | 2023-01-03 | |
| Chemenu | CM414190-500mg |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide |
1374829-43-2 | 95%+ | 500mg |
$624 | 2023-01-03 | |
| Chemenu | CM414190-1g |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide |
1374829-43-2 | 95%+ | 1g |
$936 | 2023-01-03 | |
| Chemenu | CM414190-5g |
2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide |
1374829-43-2 | 95%+ | 5g |
$2808 | 2023-01-03 |
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Suppliers
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Additional information on 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
Professional Introduction to Compound with CAS No. 1374829-43-2 and Product Name: 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
The compound with the CAS number 1374829-43-2 and the product name 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a pyrazole core, which is a well-known scaffold in drug discovery, particularly for its role in developing bioactive molecules.
The pyrazole ring in 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide is a key pharmacophore that contributes to its biological activity. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitro group at the 4-position of the pyrazole ring enhances the compound's reactivity and interaction with biological targets, making it a promising candidate for further investigation.
Recent research has highlighted the importance of nitro-substituted pyrazoles in developing novel therapeutic agents. The nitro group can be reduced to an amine under specific conditions, which can alter the pharmacological profile of the compound. This redox-active property makes 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide an intriguing subject for studying redox-regulated signaling pathways in cells. Such pathways are crucial in various diseases, including neurodegenerative disorders and cancer.
The methyl substituents on both the pyrazole ring and the propanamide moiety contribute to the overall steric and electronic properties of the molecule. These substituents can influence the compound's solubility, permeability, and binding affinity to biological targets. The propanamide group, in particular, is often found in bioactive molecules due to its ability to form hydrogen bonds, which is essential for stable interactions with proteins.
In vitro studies have demonstrated that 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide exhibits promising activity against several disease models. For instance, preliminary data suggest that this compound may have inhibitory effects on enzymes involved in cancer cell proliferation. Additionally, its interaction with mitochondrial respiration has been explored, indicating potential applications in managing metabolic disorders.
The synthesis of this compound involves multi-step organic reactions, showcasing the expertise required in pharmaceutical chemistry. The introduction of the nitro group into the pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions, have been employed to achieve this goal.
One of the most exciting aspects of 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide is its potential for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can predict how this compound interacts with biological targets at the atomic level. These insights can guide the optimization process, leading to more potent and selective drug candidates.
The development of novel therapeutic agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide serves as an excellent example of how structural modifications can lead to significant improvements in drug efficacy and safety. As research continues to uncover new applications for this compound, it is likely to play a crucial role in future pharmaceutical developments.
Future studies should focus on understanding the mechanism of action of 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide at a deeper level. This includes investigating how it affects cellular signaling pathways and interacts with other biomolecules. Additionally, preclinical studies are necessary to assess its safety profile and pharmacokinetic properties before moving into human trials.
In conclusion, 1374829-43-2 and 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-ylopropanamide represent a significant advancement in pharmaceutical chemistry. Their unique structural features and potential biological activities make them valuable tools for drug discovery and development. As research progresses, these compounds are expected to contribute significantly to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.
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